4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one
Overview
Description
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one typically involves the bromination of 5-methoxy-1,2-dihydroisoquinolin-1-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions tailored to the desired transformation .
Scientific Research Applications
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways to exert its therapeutic effects. The bromine and methoxy groups play crucial roles in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds such as:
4-Bromo-6-methyl-1,2-dihydroisoquinolin-1-one: This compound has a methyl group instead of a methoxy group, which may alter its reactivity and biological activity.
5-Bromo-2-methyl-3,4-dihydroisoquinolin-1-one: This compound has a different substitution pattern, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development .
Properties
IUPAC Name |
4-bromo-5-methoxy-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-8-4-2-3-6-9(8)7(11)5-12-10(6)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGFDMAGOBHBJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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